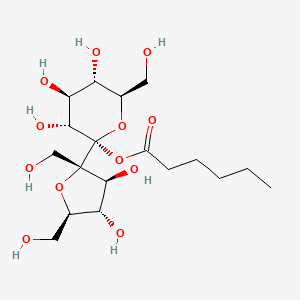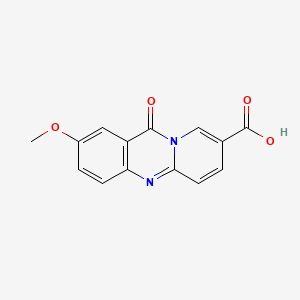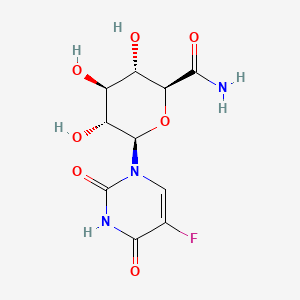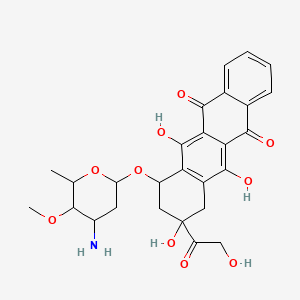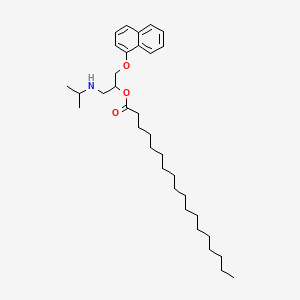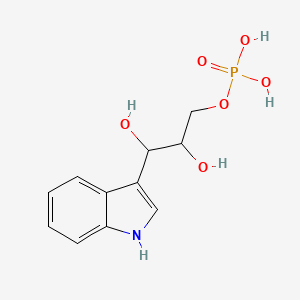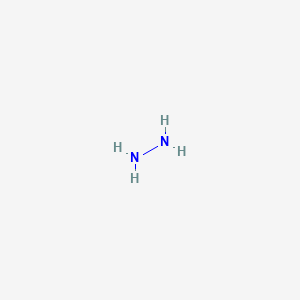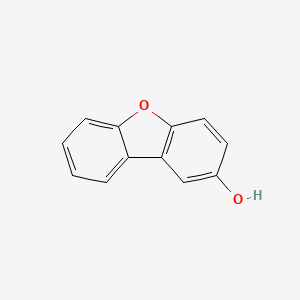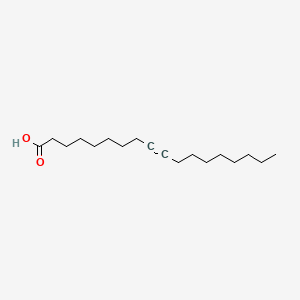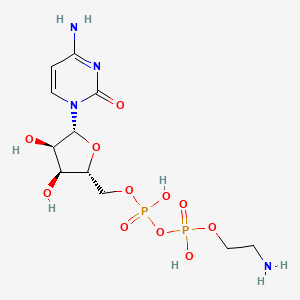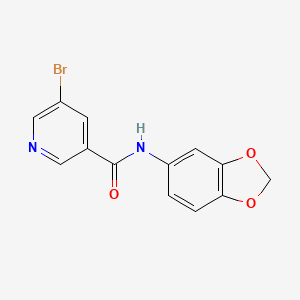
N-(1,3-benzodioxol-5-yl)-5-bromo-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-5-bromo-3-pyridinecarboxamide is a member of benzodioxoles.
Wissenschaftliche Forschungsanwendungen
Antiallergic Properties : A study by Honma et al. (1983) found that certain pyridinecarboxamides, similar in structure to N-(1,3-benzodioxol-5-yl)-5-bromo-3-pyridinecarboxamide, showed significant antiallergic activity. This was evident in the rat passive cutaneous anaphylaxis assay after oral administration (Honma et al., 1983).
Potential Antipsychotic Agents : In the research by Norman et al. (1996), heterocyclic analogues of this compound were evaluated as potential antipsychotic agents. They exhibited binding to dopamine D2 and serotonin 5-HT2 receptors, indicating their potential in antipsychotic treatments (Norman et al., 1996).
Anti-Fatigue Effects : A 2014 study by Wu et al. demonstrated the anti-fatigue effects of benzamide derivatives like this compound. These compounds enhanced the swimming capacity of mice, suggesting potential applications in combating fatigue (Wu et al., 2014).
Antitumor Properties : Girgis et al. (2006) synthesized pyridinecarboxamides with notable in vitro antitumor properties. They showed moderate activities against various human tumor cell lines, suggesting their potential as antitumor agents (Girgis et al., 2006).
Antimicrobial Activity : The work of Arshad (2020) involved designing and synthesizing pyrimidin-2-yl and 1,3-thiazolidin-4-one derivatives with antimicrobial potential. These compounds demonstrated better antimicrobial activity than the reference drug ciprofloxacin in some cases (Arshad, 2020).
Serotonin and Dopamine Receptor Binding : A study by Hirokawa et al. (2003) on N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, related to this compound, revealed potent binding affinity for serotonin 5-HT3 and dopamine D2 receptors, indicating their potential use in treatments involving these neurotransmitters (Hirokawa et al., 2003).
Eigenschaften
Molekularformel |
C13H9BrN2O3 |
|---|---|
Molekulargewicht |
321.13 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-3-8(5-15-6-9)13(17)16-10-1-2-11-12(4-10)19-7-18-11/h1-6H,7H2,(H,16,17) |
InChI-Schlüssel |
UNFNSXQZQLNUTC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




